molecular formula C44H60N4O10 B13719688 25-Hydroxy Rifabutin

25-Hydroxy Rifabutin

Cat. No.: B13719688
M. Wt: 805.0 g/mol
InChI Key: XDPKKMDAOQCGLL-MJASVOATSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 25-Hydroxy Rifabutin involves the hydroxylation of Rifabutin. This process typically requires specific catalysts and reaction conditions to ensure the selective addition of a hydroxyl group at the 25th position of the Rifabutin molecule .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions: 25-Hydroxy Rifabutin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can revert the compound to Rifabutin .

Mechanism of Action

25-Hydroxy Rifabutin exerts its effects by inhibiting DNA-dependent RNA polymerase in susceptible bacteria. This inhibition prevents the synthesis of RNA, leading to cell death. The hydroxylation at the 25th position enhances its binding affinity to the bacterial enzyme, making it more effective against certain resistant strains .

Similar Compounds:

Uniqueness: this compound is unique due to its enhanced activity against resistant strains of mycobacteria and its potential for use in novel drug delivery systems. Its hydroxylation at the 25th position distinguishes it from other rifamycins, providing it with unique pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C44H60N4O10

Molecular Weight

805.0 g/mol

IUPAC Name

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-6,23-dione

InChI

InChI=1S/C44H60N4O10/c1-21-13-12-14-22(2)41(55)45-33-32-31(46-44(47-32)16-18-48(19-17-44)42(7,8)9)28-29(38(33)53)37(52)26(6)39-30(28)40(54)43(10,58-39)57-20-15-27(56-11)23(3)35(50)25(5)36(51)24(4)34(21)49/h12-15,20-21,23-25,27,34-36,49-53H,16-19H2,1-11H3,(H,45,55)/b13-12+,20-15+,22-14+/t21-,23+,24+,25-,27-,34-,35+,36+,43-/m0/s1

InChI Key

XDPKKMDAOQCGLL-MJASVOATSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C5=NC6(CCN(CC6)C(C)(C)C)N=C25)O)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C5=NC6(CCN(CC6)C(C)(C)C)N=C25)O)C

Origin of Product

United States

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